7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene
Description
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is a synthetically modified indene derivative featuring a bicyclic framework with bromine, methoxy, and nitro substituents at positions 7, 4, and 5, respectively. The bromine atom enhances lipophilicity, while the methoxy (electron-donating) and nitro (electron-withdrawing) groups create distinct electronic effects, influencing reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10-7-4-2-3-6(7)8(11)5-9(10)12(13)14/h5H,2-4H2,1H3 |
InChI Key |
HOIBYJJJWXQIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene typically involves the bromination of 4-methoxy-5-nitro-2,3-dihydro-1H-indene. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature to ensure the selective bromination at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Structural Analogues with Halogen and Methoxy Substitutions
- 2-Bromo-2,3-dihydro-1H-indene (20): Synthesized via deaminative bromination, this compound lacks the methoxy and nitro groups.
- 7-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one: This ketone derivative shares bromine and methoxy groups but replaces the nitro group with a carbonyl.
- 5-Amino-4-bromo-2,3-dihydro-1H-indene: Features an amino group (electron-donating) instead of nitro. Amino groups enhance electron density, which may improve binding to targets like tubulin, as seen in related compounds with electron-donating substituents .
Table 1: Substituent Effects on Key Properties
Impact of Nitro and Methoxy Groups
- Electron-Donating vs. Withdrawing Effects : In dihydroindene derivatives, electron-donating groups (e.g., methoxy, hydroxy) on aromatic rings enhance antiproliferative activity by improving binding to tubulin, as demonstrated by compound 12d (78.82% inhibition) . Conversely, electron-withdrawing groups like nitro may reduce activity unless balanced by adjacent EDGs. The target compound’s 4-methoxy (EDG) and 5-nitro (EWG) may create a dipole that stabilizes interactions with biological targets.
- Positional Effects: The placement of substituents significantly affects activity.
Biological Activity
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of bromine, methoxy, and nitro substituents, suggests potential applications in medicinal chemistry. This article presents a detailed overview of the biological activity of this compound, including data tables and relevant case studies.
- Molecular Formula : C10H9BrN2O3
- Molecular Weight : 273.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 15.0 | Inhibition of topoisomerase activity |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 45 | 70% |
| IL-6 | 200 | 50 | 75% |
| IL-1β | 180 | 40 | 78% |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : The compound initiates apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Key Enzymes : It inhibits enzymes such as topoisomerase and cyclooxygenase, which are crucial in cancer progression and inflammation.
- Cytokine Modulation : The reduction in cytokine levels suggests a mechanism that involves the modulation of signaling pathways related to inflammation.
Study on Antitumor Activity
In a recent study published in Molecules, researchers synthesized various derivatives of indene compounds, including this compound. The results indicated a promising potential for these compounds as RARα agonists, which play a role in differentiation and apoptosis in cancer cells .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
